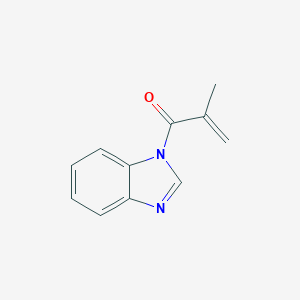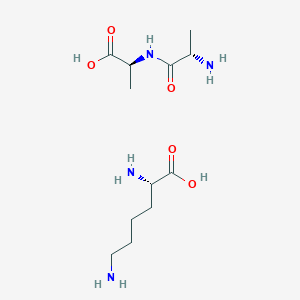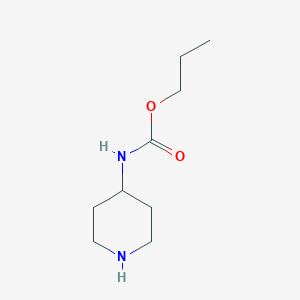
Propyl 4-piperidinylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-piperidinylcarbamate, also known as propoxycaine, is a local anesthetic that belongs to the class of ester-type anesthetics. It has been widely used in scientific research due to its ability to block nerve impulses and reduce pain sensation.
Aplicaciones Científicas De Investigación
Propyl 4-piperidinylcarbamate has been used in scientific research as a local anesthetic to block pain sensation in animal models. It has also been used in studies investigating the effects of local anesthetics on nerve regeneration and neuroprotection. Additionally, propyl 4-piperidinylcarbamate has been used in studies investigating the role of local anesthetics in modulating ion channels and neurotransmitter release.
Mecanismo De Acción
Propyl 4-piperidinylcarbamate works by blocking sodium channels in nerve cells, which prevents the propagation of action potentials and reduces pain sensation. It also has some effect on potassium channels and calcium channels. The exact mechanism of action is not fully understood, but it is thought to involve the interaction of the drug with the lipid membrane of the nerve cell.
Efectos Bioquímicos Y Fisiológicos
Propyl 4-piperidinylcarbamate has been shown to have a number of biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, as well as cause respiratory depression and decrease heart rate. It has also been shown to have anti-inflammatory effects and can reduce edema in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-piperidinylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It can be toxic at high concentrations and can cause respiratory depression and cardiac arrest. Additionally, it can be difficult to control the dose and duration of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on propyl 4-piperidinylcarbamate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the role of local anesthetics in nerve regeneration and neuroprotection. Additionally, there is interest in using local anesthetics as adjuvants in cancer therapy, as they have been shown to have anti-inflammatory and immunomodulatory effects. Finally, there is interest in developing new methods for delivering local anesthetics, such as using nanoparticles or liposomes to target specific tissues.
Métodos De Síntesis
Propyl 4-piperidinylcarbamate can be synthesized by the reaction of 4-piperidinol and propyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of propyl 4-piperidinylcarbamate and a byproduct, triethylammonium chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Propiedades
Número CAS |
141498-56-8 |
|---|---|
Nombre del producto |
Propyl 4-piperidinylcarbamate |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
propyl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
Clave InChI |
HNVOOAODSCLLHQ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1CCNCC1 |
SMILES canónico |
CCCOC(=O)NC1CCNCC1 |
Sinónimos |
Carbamic acid, 4-piperidinyl-, propyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



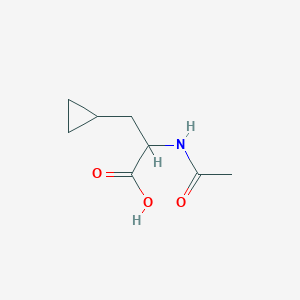
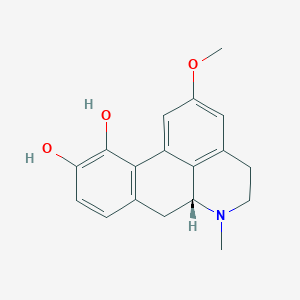
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
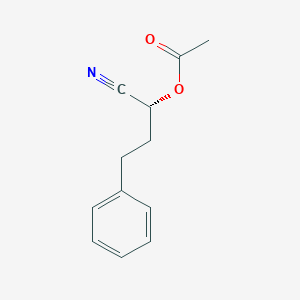
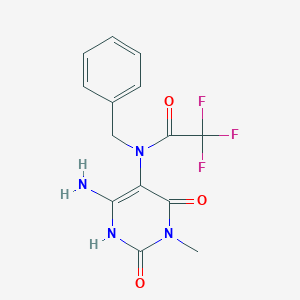
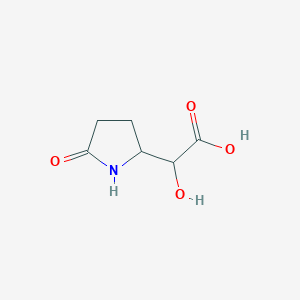
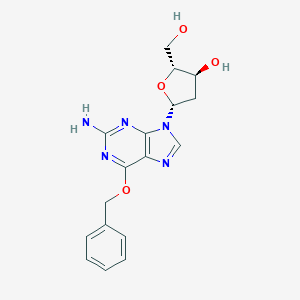
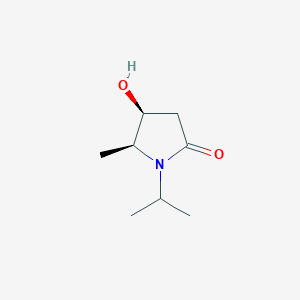
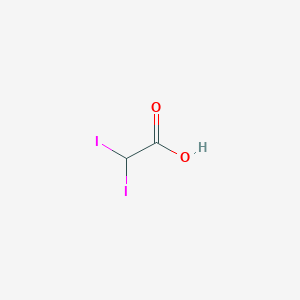
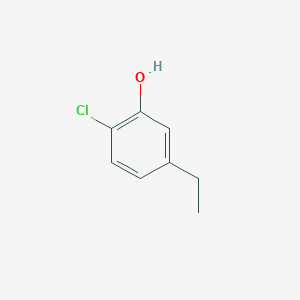
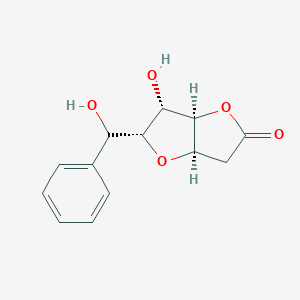
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
